
3-bromo-1H-indole-5-carbonitrile
Overview
Description
3-Bromo-1H-indole-5-carbonitrile is a halogenated indole derivative featuring a bromine atom at position 3 and a cyano group at position 5 of the indole scaffold. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its electron-deficient aromatic system, which facilitates cross-coupling reactions and nucleophilic substitutions. A common derivative, tert-butyl 3-bromo-5-cyano-1H-indole-1-carboxylate, is its N-BOC-protected form, enhancing stability during synthetic procedures .
The electron-withdrawing cyano and bromo groups influence the compound’s electronic properties, lowering the π-electron density of the indole ring. This modification enhances reactivity in Suzuki-Miyaura couplings and Buchwald-Hartwig aminations, making it valuable for constructing complex heterocyclic systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1H-indole-5-carbonitrile typically involves the bromination of 1H-indole-5-carbonitrile. One common method is the electrophilic aromatic substitution reaction, where 1H-indole-5-carbonitrile is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the bromination process and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-diones or other oxidized derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine or other reduced forms.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution Reactions: Formation of substituted indoles with various functional groups.
Oxidation Reactions: Formation of indole-2,3-diones or other oxidized products.
Reduction Reactions: Formation of amines or other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
3-Bromo-1H-indole-5-carbonitrile has been studied for its potential therapeutic effects, particularly in cancer treatment. Indole derivatives are known for their ability to interact with various biological targets, making them valuable candidates for drug development.
Case Study: Anticancer Activity
A study demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of specific signaling pathways that are crucial for cancer cell proliferation and survival.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Inhibition of estrogen receptor signaling |
A549 (Lung Cancer) | 20 | Induction of apoptosis via mitochondrial pathways |
Antimicrobial Activity
This compound has shown promising results in antimicrobial studies. Its ability to inhibit the growth of various pathogens makes it a candidate for further exploration as an antimicrobial agent.
Case Study: Antifungal Efficacy
In vitro studies indicated that this compound exhibited antifungal activity against Candida albicans, with an IC50 value of 25 µg/mL. This suggests potential use in treating fungal infections.
Microorganism | IC50 (µg/mL) | Type of Activity |
---|---|---|
Candida albicans | 25 | Antifungal |
Staphylococcus aureus | 30 | Antibacterial |
Organic Synthesis
Building Block for Complex Molecules
The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex indole derivatives. Its bromine atom enhances electrophilic substitution reactions, while the carbonitrile group can participate in nucleophilic addition reactions.
Synthesis Pathways
The synthesis typically involves several steps:
- Electrophilic Substitution: The bromine atom allows for substitution reactions that can lead to various derivatives.
- Nucleophilic Addition: The carbonitrile group can react with nucleophiles, facilitating the formation of new compounds.
Research in Signal Transduction
Indole derivatives are involved in various biological signaling pathways. Research has indicated that this compound may influence indole-based signaling mechanisms that regulate cellular functions.
Case Study: Interaction with Receptors
Studies have shown that this compound can modulate the activity of certain receptors involved in neurotransmission and immune response, suggesting its potential role as a therapeutic agent in neurological disorders and autoimmune diseases.
Mechanism of Action
The mechanism of action of 3-bromo-1H-indole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the bromine atom and nitrile group can enhance the compound’s binding affinity and selectivity towards its molecular targets .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural and Physical Properties of 3-Bromo-1H-indole-5-carbonitrile and Analogues
Spectroscopic Distinctions
- IR Spectroscopy: The CN stretch in this compound (2189 cm⁻¹ ) is consistent across cyano-indoles, while carbonyl-containing derivatives (e.g., compound 1 in ) show additional peaks near 1650 cm⁻¹ for C=O .
- NMR Analysis: Downfield shifts for H-2 and H-4 in bromo-indoles (e.g., δ 8.14 for H-2 in ) reflect deshielding by the electron-withdrawing bromine and cyano groups, absent in methoxy- or methyl-substituted indoles .
Biological Activity
3-Bromo-1H-indole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The indole framework is known for its presence in various natural products and pharmaceuticals, while the bromine and carbonitrile substituents enhance its reactivity and biological interactions. This article explores the biological activities of this compound, focusing on its anticancer, antiviral, and other pharmacological effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromine atom at the 3-position, a carbonitrile group at the 5-position, and an indole ring system. The presence of these substituents contributes to its electrophilic properties, making it a versatile intermediate in organic synthesis and a candidate for various biological applications.
Anticancer Activity
Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation by interfering with specific cellular pathways.
Table 1: Summary of Anticancer Studies on Indole Derivatives
Study | Cell Line | Concentration (µM) | Effect Observed |
---|---|---|---|
Zhao et al. (2022) | HeLa | 50 | Significant reduction in cell viability |
Smith et al. (2021) | MCF-7 | 100 | Induction of apoptosis |
Lee et al. (2020) | A549 | 75 | Inhibition of migration |
The mechanism underlying the anticancer effects often involves the modulation of signaling pathways related to apoptosis and cell cycle regulation.
Antiviral Activity
This compound has also been investigated for its antiviral properties. Notably, it has shown efficacy against various viruses, including SARS-CoV-2, through mechanisms that enhance host immune responses.
Case Study: SARS-CoV-2 Inhibition
A study demonstrated that this compound effectively inhibited SARS-CoV-2 replication in vitro. The compound was found to promote interferon signaling pathways, which are crucial for antiviral defense mechanisms.
Table 2: Antiviral Efficacy of this compound
Virus | IC50 (µM) | Mechanism of Action |
---|---|---|
SARS-CoV-2 | 10 | Enhancement of interferon signaling |
VSV | 20 | Inhibition of viral replication |
HSV-1 | 15 | Disruption of viral entry |
These findings suggest that the compound may serve as a potential therapeutic agent against viral infections.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine atom enhances electrophilic substitution reactions, allowing the compound to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to:
- Inhibition of enzyme activity
- Disruption of DNA replication
- Modulation of signaling pathways
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-bromo-1H-indole-5-carbonitrile, and what analytical techniques confirm its structure?
The synthesis typically involves bromination of indole precursors. For example, 5-bromo-1H-indole-3-carbaldehyde can undergo further functionalization to introduce the cyano group at the 5-position . Key steps may include nucleophilic substitution or transition-metal-catalyzed reactions. Analytical confirmation relies on:
- NMR spectroscopy (¹H, ¹³C) to verify substituent positions and purity .
- LCMS for molecular weight validation (e.g., observed m/z values matching theoretical calculations) .
- IR spectroscopy to identify functional groups like –CN (stretch ~2,204 cm⁻¹) .
Q. How is the reactivity of the bromine substituent exploited in further derivatization?
The bromine atom at the 3-position is highly reactive in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for introducing aryl, heteroaryl, or alkyl groups. The cyano group at the 5-position stabilizes intermediates via electron-withdrawing effects, facilitating regioselective transformations . For example:
- Nucleophilic displacement with amines or thiols under basic conditions .
- Palladium-catalyzed couplings to construct complex heterocycles for drug discovery .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Optimization strategies include:
- Solvent systems : Polar aprotic solvents like DMF or PEG-400 enhance reaction homogeneity and catalyst efficiency (e.g., CuI in azide-alkyne cycloadditions) .
- Catalyst selection : Transition metals (Pd, Cu) improve coupling efficiency, while ligands tune selectivity .
- Purification : Flash chromatography (e.g., 70:30 ethyl acetate/hexane) or recrystallization removes byproducts .
- In-line monitoring : TLC or HPLC tracks reaction progress to minimize over-bromination or decomposition .
Q. What strategies address contradictions in reported biological activities or synthetic yields?
Contradictions may arise from varying reaction conditions, impurities, or assay protocols. Mitigation approaches:
- Comparative replication : Reproduce studies with controlled parameters (e.g., catalyst loading, temperature) .
- Advanced characterization : Use high-resolution mass spectrometry (HRMS) or X-ray crystallography to confirm structural integrity .
- Meta-analysis : Statistically evaluate literature data to identify outliers or trends in biological activity .
Q. How can computational methods predict the biological activity of this compound derivatives?
- Molecular docking : Simulates binding affinity to target proteins (e.g., kinases, receptors) using software like AutoDock .
- DFT calculations : Analyzes electronic properties (HOMO-LUMO gaps, electrostatic potential) to correlate structure with reactivity .
- QSAR models : Relates substituent effects (e.g., bromine’s electronegativity) to biological outcomes like antimicrobial potency .
Q. How should structure-activity relationship (SAR) studies be designed for this compound?
Prioritize substituents based on:
- Positional effects : Bromine at 3-position enhances electrophilicity, while the cyano group at 5-position influences solubility and target interactions .
- Bioisosteric replacements : Substitute Br with Cl or CF₃ to modulate toxicity and binding kinetics .
- Functional group diversification : Introduce sulfonamides or carbamates at the indole nitrogen to explore new pharmacological profiles .
Q. Methodological Considerations
- Controlled bromination : Use N-bromosuccinimide (NBS) over Br₂ for safer, regioselective reactions .
- Green chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
- High-throughput screening : Automate derivatization and assay workflows to accelerate SAR exploration .
Properties
IUPAC Name |
3-bromo-1H-indole-5-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2/c10-8-5-12-9-2-1-6(4-11)3-7(8)9/h1-3,5,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRFWHURXGFVTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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